molecular formula C10H18FNO2 B13511403 tert-Butyl ((1R,2R)-2-(fluoromethyl)cyclobutyl)carbamate

tert-Butyl ((1R,2R)-2-(fluoromethyl)cyclobutyl)carbamate

Cat. No.: B13511403
M. Wt: 203.25 g/mol
InChI Key: IHHSXCLECNNDPN-JGVFFNPUSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

rac-tert-butyl N-[(1R,2R)-2-(fluoromethyl)cyclobutyl]carbamate is a synthetic organic compound characterized by its unique cyclobutyl ring structure and the presence of a fluoromethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of rac-tert-butyl N-[(1R,2R)-2-(fluoromethyl)cyclobutyl]carbamate typically involves the following steps:

    Formation of the Cyclobutyl Ring: The cyclobutyl ring can be synthesized through a involving appropriate precursors.

    Introduction of the Fluoromethyl Group: The fluoromethyl group is introduced via a fluorination reaction using reagents such as diethylaminosulfur trifluoride (DAST) or similar fluorinating agents.

    Carbamate Formation: The final step involves the formation of the carbamate group by reacting the intermediate with tert-butyl chloroformate in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

rac-tert-butyl N-[(1R,2R)-2-(fluoromethyl)cyclobutyl]carbamate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the fluoromethyl group, using reagents like sodium azide or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium azide in dimethylformamide (DMF).

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of azides or thiols.

Scientific Research Applications

rac-tert-butyl N-[(1R,2R)-2-(fluoromethyl)cyclobutyl]carbamate has several applications in scientific research:

    Medicinal Chemistry: It is used as a building block in the synthesis of potential pharmaceutical agents, particularly those targeting neurological disorders.

    Organic Synthesis: The compound serves as an intermediate in the synthesis of complex organic molecules.

    Biological Studies: It is used in studies involving enzyme inhibition and receptor binding due to its unique structural features.

    Industrial Applications: The compound is utilized in the development of novel materials and chemical processes.

Mechanism of Action

The mechanism of action of rac-tert-butyl N-[(1R,2R)-2-(fluoromethyl)cyclobutyl]carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The fluoromethyl group enhances its binding affinity and selectivity, leading to modulation of biological pathways. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • rac-tert-butyl N-[(1R,2R)-2-(fluorosulfonyl)cyclobutyl]carbamate
  • rac-tert-butyl N-[(1R,2R)-2-(aminomethyl)cyclobutyl]carbamate

Uniqueness

rac-tert-butyl N-[(1R,2R)-2-(fluoromethyl)cyclobutyl]carbamate is unique due to the presence of the fluoromethyl group, which imparts distinct chemical and biological properties. This group enhances the compound’s stability, lipophilicity, and ability to interact with biological targets, making it a valuable tool in various research applications.

Biological Activity

Tert-Butyl ((1R,2R)-2-(fluoromethyl)cyclobutyl)carbamate is a synthetic organic compound notable for its potential biological activities. Characterized by its unique molecular structure, this compound has garnered interest in various fields, particularly in medicinal chemistry and drug development. The following sections provide an in-depth analysis of its biological activity, synthesis, potential applications, and relevant research findings.

  • IUPAC Name : tert-butyl (((1R,2R)-2-(fluoromethyl)cyclobutyl)methyl)carbamate
  • Molecular Formula : C11H20FNO2
  • Molar Mass : 217.28 g/mol
  • Structural Features :
    • Contains a tert-butyl group.
    • Incorporates a fluoromethyl-substituted cyclobutane moiety.
    • Exhibits chirality due to stereocenters in the cyclobutane ring.

The biological activity of this compound is primarily attributed to its interactions with various biological targets, including enzymes and receptors. Preliminary studies suggest that compounds with similar structures may function as enzyme inhibitors, particularly targeting lysine-specific demethylase 1 (LSD1), which is implicated in cancer progression.

Research Findings and Case Studies

Several studies have explored the biological implications of this compound:

  • Enzyme Inhibition : Research indicates that similar compounds can inhibit LSD1, suggesting that this compound may exhibit similar properties. Inhibitors of LSD1 have shown promise in cancer therapy by modulating epigenetic regulation.
  • Antifungal Activity : A comparative study evaluated the antifungal properties of related compounds against Trichophyton mentagrophytes and Trichophyton rubrum. Although the original drugs were more potent, analogues with structural modifications exhibited varying degrees of effectiveness .

Comparative Analysis with Similar Compounds

The following table summarizes some structurally similar compounds and their unique features:

Compound NameStructureUnique Features
tert-Butyl ((1S,2S)-2-(fluoromethyl)cyclobutyl)methyl carbamateStructureDifferent stereochemistry may lead to altered biological activity
tert-Butyl ((1R,2S)-2-fluorocyclopropyl)methyl carbamateStructureSmaller cyclopropane ring may affect reactivity
tert-Butyl (3R)-3-(aminomethyl)pyrrolidine-1-carboxylateStructureFeatures a pyrrolidine ring; different interactions expected

Synthesis

The synthesis of this compound typically involves several key steps:

  • Formation of Cyclobutane Ring : The initial step often includes the cyclization of suitable precursors to form the cyclobutane structure.
  • Fluoromethyl Substitution : Introduction of the fluoromethyl group occurs through nucleophilic substitution reactions.
  • Carbamate Formation : The final step involves the reaction of the cyclobutane derivative with a carbamate reagent to yield the target compound.

Potential Applications

This compound has potential applications in:

  • Pharmaceutical Development : As a lead compound for designing new enzyme inhibitors targeting cancer-related pathways.
  • Agricultural Chemicals : Exploration as a bioactive agent in agrochemicals due to its structural properties.

Properties

Molecular Formula

C10H18FNO2

Molecular Weight

203.25 g/mol

IUPAC Name

tert-butyl N-[(1R,2R)-2-(fluoromethyl)cyclobutyl]carbamate

InChI

InChI=1S/C10H18FNO2/c1-10(2,3)14-9(13)12-8-5-4-7(8)6-11/h7-8H,4-6H2,1-3H3,(H,12,13)/t7-,8+/m0/s1

InChI Key

IHHSXCLECNNDPN-JGVFFNPUSA-N

Isomeric SMILES

CC(C)(C)OC(=O)N[C@@H]1CC[C@H]1CF

Canonical SMILES

CC(C)(C)OC(=O)NC1CCC1CF

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.